Lipophilicity Differentiation: XLogP3-AA Comparison Against Unsubstituted Piperidinyl Analog
The 2-methyl substitution on the piperidine ring increases the computed lipophilicity (XLogP3-AA) from 1.0 for the unsubstituted 3-(piperidin-1-yl)pyrazine-2-carbonitrile to 1.6 for the target compound, representing a ΔlogP of +0.6 [1]. This shift is significant for CNS drug design, where optimal logP values typically range between 1.5 and 3.0; the target compound's XLogP3-AA of 1.6 places it within the lower bound of this desirable range, whereas the des-methyl analog (XLogP3-AA = 1.0) falls below the typical threshold for adequate BBB penetration [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 3-(Piperidin-1-yl)pyrazine-2-carbonitrile (CID 67130-87-4): XLogP3-AA = 1.0 |
| Quantified Difference | ΔXLogP3-AA = +0.6 (60% relative increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
For procurement decisions in CNS-targeted discovery programs, this logP difference can be the determining factor for compound prioritization in lead optimization, as it directly impacts the predicted blood-brain barrier permeability score.
- [1] PubChem Compound Summary for CID 62683668 (target) and CID 67130-87-4 (comparator). XLogP3-AA values computed by PubChem. National Center for Biotechnology Information (2024). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a Central Nervous System Multiparameter Optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
